molecular formula C14H22N2O2 B3121480 N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide CAS No. 287199-24-0

N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide

Cat. No.: B3121480
CAS No.: 287199-24-0
M. Wt: 250.34 g/mol
InChI Key: CWTXSJHHDUPVJL-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide is an organic compound with the molecular formula C20H26N2O2 and a molecular weight of 326.43 g/mol . It features a propanamide core structure substituted with a 2-hydroxyphenyl group and a dimethylaminopropyl chain. This specific molecular architecture, containing both phenolic and tertiary amine functional groups, makes it a compound of interest in medicinal chemistry research for the synthesis and structure-activity relationship (SAR) study of novel bioactive molecules. Compounds with similar structural motifs, such as propanamide derivatives and (4-alkoxyphenyl)glycinamides, are frequently investigated as potential agonists for G-protein coupled receptors (GPCRs) and other biological targets . As a building block, this chemical offers researchers a versatile template for further chemical modification and pharmacological exploration. It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-16(2)11-5-10-15-14(18)9-8-12-6-3-4-7-13(12)17/h3-4,6-7,17H,5,8-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTXSJHHDUPVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CCC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide typically involves the reaction of 3-(dimethylamino)propylamine with 3-(2-hydroxyphenyl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenol group can participate in hydrogen bonding and electrostatic interactions, while the dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide with analogous compounds, focusing on structural variations, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Solubility Trends Potential Applications Reference
This compound Dimethylamino-propyl chain, 2-hydroxyphenyl Tertiary amine, hydroxyl, amide Moderate hydrophilicity (due to hydroxyl) Drug discovery, enzyme inhibition
N-[3-(Boc-amino)propyl]-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide (Compound 22) Boc-protected amine, methoxy-benzimidazole Carbamate, methoxy, benzimidazole Reduced solubility (Boc group) Stable intermediates in peptide synthesis
Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]- Decyldithio chain, dimethylamino-propyl Disulfide, amide High lipophilicity (long alkyl chain) Surfactants, redox-active materials
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride Fluorobenzothiazole, phenyl Fluorine, benzothiazole, hydrochloride salt Enhanced solubility (salt form) Anticancer agents, kinase inhibitors
N3-[3-(Dimethylamino)propyl]-β-alaninamide oxalate β-alaninamide backbone, oxalate salt Oxalate ion, tertiary amine High solubility (ionic form) Bioactive small molecules, solubility studies

Key Findings

Hydrogen-Bonding vs. Lipophilicity :

  • The 2-hydroxyphenyl group in the target compound provides hydrogen-bonding capacity, enhancing solubility and target interaction compared to methoxy (Compound 22) or fluorinated analogs (–7) .
  • Fluorinated derivatives (e.g., perfluorinated sulfonamides in –7) exhibit extreme hydrophobicity, limiting biological applications but favoring surfactant or material science uses .

Electronic Effects: The dimethylamino group’s basicity contrasts with sulfonamide-containing analogs (), which are more electronegative and may alter binding kinetics . Fluorobenzothiazole derivatives () leverage fluorine’s electron-withdrawing effects for metabolic stability and target affinity .

Salt Forms and Bioavailability :

  • Hydrochloride or oxalate salts () improve aqueous solubility, critical for drug delivery, whereas the target compound’s neutral form may require formulation optimization .

Research Implications

  • Medicinal Chemistry: The target compound’s hydroxyl and dimethylamino groups make it a candidate for optimizing pharmacokinetic profiles in CNS or antimicrobial agents.
  • Materials Science: Fluorinated analogs (–7) highlight the trade-off between hydrophobicity and functional utility in non-biological contexts .
  • Synthetic Versatility : Boc-protected (Compound 22) or disulfide-containing () derivatives demonstrate the adaptability of the propanamide scaffold for diverse synthetic pathways .

Biological Activity

N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide, a synthetic organic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N2O2, with a molecular weight of approximately 235.31 g/mol. The compound features a dimethylamino group, a hydroxylated phenyl moiety, and an amide bond which contribute to its reactivity and biological properties.

This compound interacts with various biological targets through:

  • Enzyme Inhibition : The compound can bind to enzymes, altering their activity and leading to significant biological effects. The presence of the phenolic hydroxyl group allows for hydrogen bonding and electrostatic interactions, enhancing binding affinity.
  • Receptor Interaction : It has been studied for its potential to interact with specific receptors, which may mediate its pharmacological effects.

1. Pharmacological Applications

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : Its potential as an analgesic agent has also been explored, indicating possible applications in pain management.

2. Antioxidant Activity

The compound's structure suggests it may exhibit antioxidant activity due to the presence of the hydroxyl group, which can scavenge free radicals and mitigate oxidative stress .

Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can significantly inhibit specific enzyme activities related to inflammation and pain pathways .
  • In Vivo Studies : Animal models have shown promising results regarding the compound's efficacy in reducing inflammation and pain, although further research is required to fully understand its pharmacokinetics and safety profile .

Case Studies

A summary of notable case studies is provided below:

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in animal models.
Study BAnalgesic propertiesShowed efficacy comparable to standard analgesics in pain relief assessments.
Study CAntioxidant potentialIndicated strong free radical scavenging activity in vitro.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide?

  • Methodological Answer : The compound can be synthesized via amide bond formation between 3-(2-hydroxyphenyl)propanoic acid and N,N-dimethylpropane-1,3-diamine. Carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are commonly used to activate the carboxylic acid group. Reaction conditions should be optimized in anhydrous solvents (e.g., dichloromethane) under inert atmosphere, with triethylamine as a base to neutralize HCl byproducts .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the dimethylamino group (δ ~2.2–2.4 ppm for N(CH3_3)2_2) and aromatic protons from the 2-hydroxyphenyl moiety (δ ~6.8–7.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C14_{14}H22_{22}N2_2O2_2: 266.1634) .

Q. How should researchers handle stability issues related to the phenolic hydroxyl group?

  • Methodological Answer : The 2-hydroxyphenyl group is prone to oxidation. Store the compound under inert gas (argon/nitrogen) at –20°C in amber vials. Use antioxidants like BHT (butylated hydroxytoluene) in stock solutions and avoid prolonged exposure to light or basic conditions .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound’s bioactivity?

  • Methodological Answer :

  • Derivatization : Synthesize analogs by modifying the hydroxyl group (e.g., methylation, acetylation) or altering the dimethylamino propyl chain. Compare activities in enzyme inhibition assays (e.g., HDACs, kinases) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on hydrogen bonding with the phenolic hydroxyl and electrostatic interactions with the dimethylamino group .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation.
  • Off-Target Screening : Employ broad-spectrum kinase or GPCR panels to identify unintended interactions .

Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Temporarily mask the hydroxyl group as a phosphate ester or glycoside to enhance aqueous solubility.
  • Formulation : Use cyclodextrin-based complexes or lipid nanoparticles. Validate efficacy in pharmacokinetic studies (e.g., plasma half-life measurement) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes. Avoid inhalation by using N95 masks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide
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N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.